

CAS number and molecular structure of 3-Ethyl-2,4-pentanedione

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Compound of Interest

Compound Name: 3-Ethyl-2,4-pentanedione

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An In-depth Technical Guide to 3-Ethyl-2,4-pentanedione

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethyl-2,4-pentanedione** (CAS No. 1540-34-7), a β -diketone with significant applications in chemical synthesis and as a precursor for developing novel compounds. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and visualizes key chemical processes and applications.

Chemical Identity and Molecular Structure

3-Ethyl-2,4-pentanedione, also known as 3-ethylacetylacetone, is an organic compound with the chemical formula $C_7H_{12}O_2$.^{[1][2][3]} Its structure features a pentane chain with carbonyl groups at the second and fourth positions and an ethyl substituent on the central carbon.^[4] This substitution is a key structural feature that influences its chemical behavior.

A critical aspect of its structure is the existence of a keto-enol tautomerism, an equilibrium between the diketone form and its enol form, (3Z)-3-ethyl-4-hydroxypent-3-en-2-one.^[4] The enol form is notably stabilized by intramolecular hydrogen bonding and conjugation, a common feature in β -dicarbonyl compounds.^{[5][6][7]}

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value
CAS Number	1540-34-7[1][2][3][8]
Molecular Formula	C ₇ H ₁₂ O ₂ [1][2][3]
Molecular Weight	128.17 g/mol [1][2][3]
IUPAC Name	3-ethylpentane-2,4-dione[3][8]
Synonyms	3-Ethyl-2,4-pentanedione, 3-Ethylacetylacetone[9]
Appearance	Clear, colorless to light yellow liquid[8]
InChI Key	GUARKOVVHJSMRW-UHFFFAOYSA-N[1][3]
Canonical SMILES	CCC(C(=O)C)C(=O)C[2][3]

Physicochemical Data

The quantitative physicochemical properties of **3-Ethyl-2,4-pentanedione** are summarized below. These values are essential for handling, purification, and reaction setup.

Table 2: Physicochemical Properties

Property	Value	Conditions
Density	0.953 g/mL[1]	at 25 °C
Boiling Point	80-81 °C[1]	at 20 mmHg
175.9 °C[2]	at 760 mmHg	
Refractive Index (n _D)	1.442[1]	at 20 °C
Flash Point	67 °C[1]	Closed cup
pKa	11.34[2][10]	at 25 °C

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **3-Ethyl-2,4-pentanedione**.

Synthesis via C-Alkylation of 2,4-Pentanedione

The most common and effective method for preparing 3-alkyl- β -diketones is the direct C-alkylation of 2,4-pentanedione (acetylacetone). The following protocol is adapted from a general procedure reported in Organic Syntheses for analogous compounds, which is noted to be applicable for the preparation of 3-ethyl- and 3-isopropylpentane-2,4-diones.[\[11\]](#)

Protocol:

- **Reaction Setup:** To a 500-mL round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 2,4-pentanedione (0.65 mol, 65.1 g), ethyl iodide (0.80 mol, 124.8 g), anhydrous potassium carbonate (84 g), and 125 mL of acetone. Note: The potassium carbonate should be dried at 100°C for at least 2 hours prior to use.
- **Reaction:** Heat the mixture under reflux for 4.5 to 20 hours. Note: Shorter reaction times (e.g., 4.5 hours) are reported to minimize the formation of the dialkylation byproduct, 3,3-diethyl-2,4-pentanedione.
- **Workup:** Allow the reaction mixture to cool to room temperature. Filter the insoluble inorganic salts and wash the solid residue thoroughly with approximately 200 mL of acetone.
- **Isolation:** Combine the filtrate and acetone washings. Concentrate the solution on a rotary evaporator. Note: Potassium iodide may precipitate during concentration. It is advisable to decant the crude product from this solid before distillation.
- **Purification:** Purify the residual oil by vacuum distillation to yield **3-Ethyl-2,4-pentanedione** as a colorless oil.

Spectroscopic Characterization Protocols

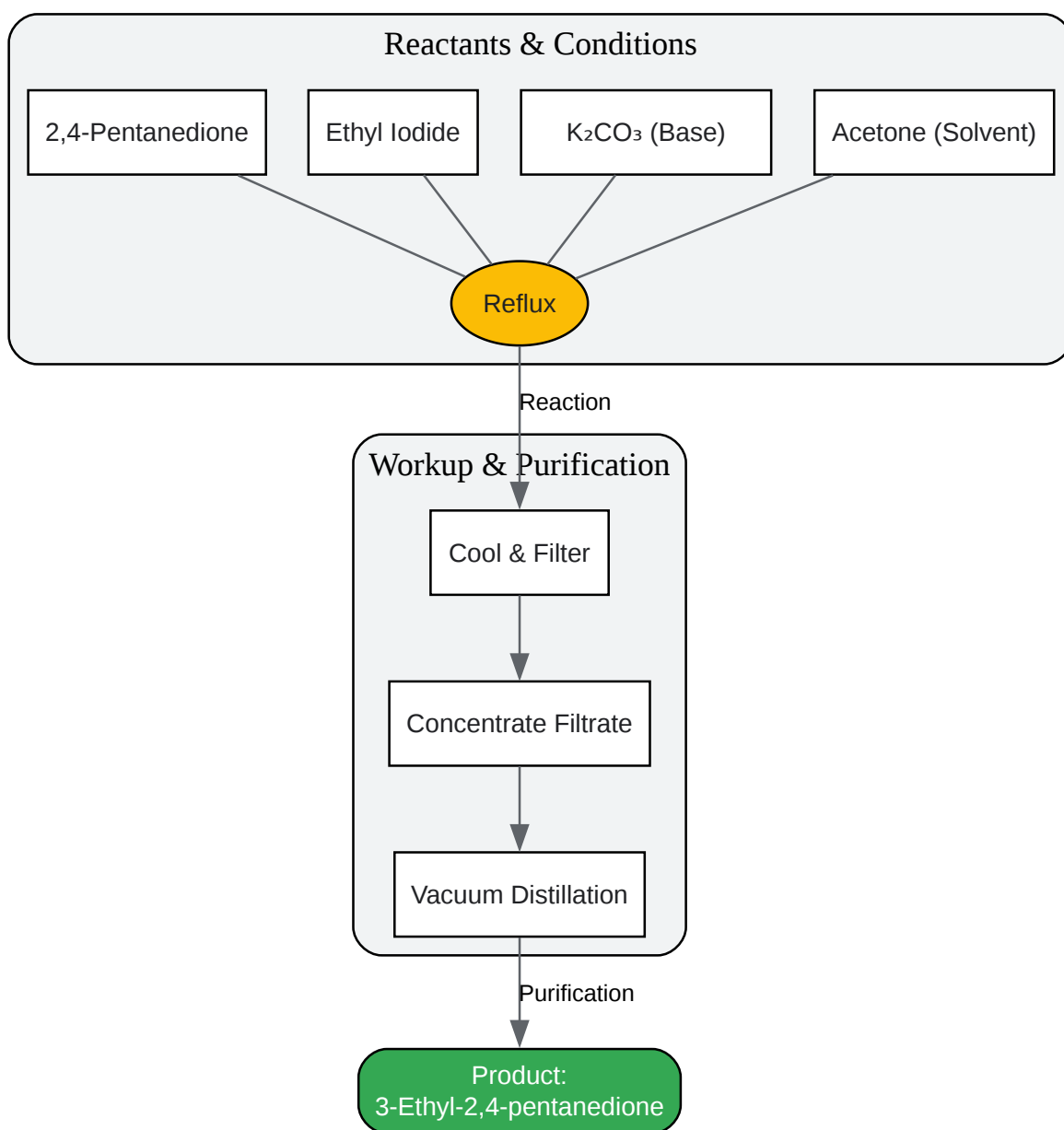
- **Sample Preparation:** Prepare a solution by dissolving approximately 10-20 mg of the purified liquid sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.

- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H NMR spectrum on a spectrometer. Key steps include locking on the deuterium signal of the solvent, shimming the magnetic field to achieve optimal homogeneity, and setting appropriate acquisition parameters (e.g., pulse angle, relaxation delay).
- **Data Interpretation:** The resulting spectrum will show distinct signals for the keto and enol tautomers, allowing for the calculation of their relative ratio by integrating the characteristic peaks.[\[12\]](#)
- **Sample Preparation:** Place one drop of the neat liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[\[2\]](#)[\[13\]](#)
- **Analysis:** Place a second salt plate on top to create a thin liquid film between the plates.[\[2\]](#)
- **Data Acquisition:** Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty chamber should be run first.
- **Data Interpretation:** The spectrum will show characteristic absorption bands. For the keto form, strong C=O stretching vibrations are expected around $1700\text{--}1730\text{ cm}^{-1}$. The enol form will exhibit a broad O-H stretch (due to hydrogen bonding) and C=O and C=C stretching vibrations at lower wavenumbers (e.g., $\sim 1600\text{ cm}^{-1}$) due to conjugation.[\[6\]](#)[\[7\]](#)
- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC-MS) inlet.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV. In this process, the vaporized sample molecules are bombarded by a high-energy electron beam, causing the ejection of an electron to form a molecular ion ($\text{M}^{+\bullet}$) and various fragment ions.[\[10\]](#)[\[14\]](#)
- **Analysis and Detection:** The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio and detected.
- **Data Interpretation:** The mass spectrum will show the molecular ion peak corresponding to the molecular weight ($m/z = 128$) and characteristic fragment peaks resulting from the cleavage of the ethyl and acetyl groups.

Visualized Workflows and Chemical Pathways

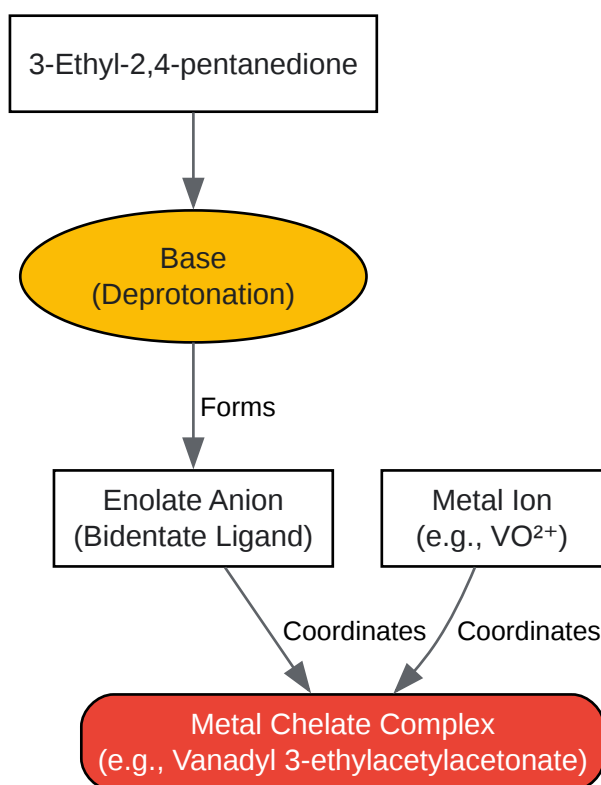
The following diagrams, generated using Graphviz, illustrate key chemical principles and processes relevant to **3-Ethyl-2,4-pentanedione**.

Caption: Keto-Enol Tautomerism of **3-Ethyl-2,4-pentanedione**.



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Caption: Workflow for the synthesis of **3-Ethyl-2,4-pentanedione**.



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Caption: Logical pathway for metal complex formation.

Applications in Research and Development

3-Ethyl-2,4-pentanedione serves as a versatile building block in organic synthesis. Its primary relevance to drug development and advanced research lies in its function as a chelating agent.

- **Precursor to Metal Complexes:** It has been explicitly used in the preparation of vanadyl 3-ethylacetylacetonate.[15] Vanadium complexes are studied for their potential insulin-mimetic properties, indicating a possible application in developing treatments for diabetes.[10][15]
- **Synthesis of Heterocycles:** As a 1,3-dicarbonyl compound, it is a key precursor for synthesizing various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry.
- **Ligand Development:** The compound is used to prepare more complex ligands, such as N,N,N,N-tetradentate macrocyclic ligands, which can coordinate with various metal ions for applications in catalysis or as therapeutic agents.[10][15]

- Flavor and Fragrance: It is also employed in the flavor and fragrance industry.[10]

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